molecular formula C14H10ClN3S B5801407 N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide

Cat. No. B5801407
M. Wt: 287.8 g/mol
InChI Key: PZJCEFSHKAQEMT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide, also known as CBZ, is a chemical compound that has shown promising results in scientific research applications. CBZ is a benzimidazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division. N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been found to have neuroprotective properties by inhibiting the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has some limitations, including its instability in acidic conditions and its limited bioavailability in vivo.

Future Directions

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has shown promising results in preclinical studies, and future research should focus on its potential use as a chemotherapeutic agent. Additionally, further studies are needed to explore the mechanism of action of N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide and its potential use in treating other diseases, such as Alzheimer's disease and inflammation. Future research should also focus on developing more stable and bioavailable derivatives of N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide.

Synthesis Methods

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide can be synthesized through various methods, including the reaction of 4-chloroaniline with potassium hydroxide, followed by condensation with thiourea. Another method involves the reaction of 4-chloroaniline with carbon disulfide, followed by cyclization with ammonium hydroxide. The yield of N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been extensively studied for its scientific research applications, including its anticancer, antifungal, and antibacterial properties. N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antifungal and antibacterial properties by inhibiting the growth of fungal and bacterial strains. N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been studied for its potential use as a chemotherapeutic agent and has shown promising results in preclinical studies.

properties

IUPAC Name

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-9-5-7-10(8-6-9)16-14(19)13-17-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJCEFSHKAQEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide

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